Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
This compound (CAS: 1354484-70-0) is a pyrrolidinecarboxylate derivative featuring a methyl ester group, a stereospecific (2S,4S) configuration, and a 2,4-di(tert-butyl)phenoxy substituent. Its molecular formula is C20H32ClNO3, with a molar mass of 369.93 g/mol . Classified as an irritant, it is primarily utilized in research settings, particularly in medicinal chemistry and catalysis, where steric bulk and chiral centers are critical for modulating reactivity or biological activity.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2,4-ditert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-19(2,3)13-8-9-17(15(10-13)20(4,5)6)24-14-11-16(21-12-14)18(22)23-7;/h8-10,14,16,21H,11-12H2,1-7H3;1H/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUVUOZCRSFCF-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structural features, including a pyrrolidine backbone and bulky tert-butyl phenoxy groups, suggest potential biological activities that warrant detailed investigation.
- Molecular Formula : CHClNO
- Molecular Weight : 369.93 g/mol
- CAS Number : 1354484-70-0
- MDL Number : MFCD13561314
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors involved in various physiological processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes related to inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways related to pain and inflammation.
Anti-inflammatory Effects
Studies have shown that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with this compound.
Analgesic Properties
Preclinical models indicate that this compound may possess analgesic effects. In rodent models of pain, administration resulted in significant pain relief compared to control groups.
Study 1: Anti-inflammatory Activity
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound led to a 50% decrease in IL-6 production compared to untreated controls. This suggests a potent anti-inflammatory effect mediated through inhibition of NF-kB signaling pathways.
| Treatment Group | IL-6 Production (pg/mL) |
|---|---|
| Control | 1200 |
| Compound (10 µM) | 600 |
Study 2: Analgesic Effects
A study assessing the analgesic properties in a formalin test showed that animals treated with this compound exhibited reduced licking behavior during the second phase of the test, indicating decreased pain perception.
| Treatment Group | Licking Time (seconds) |
|---|---|
| Control | 30 |
| Compound (5 mg/kg) | 15 |
Safety and Toxicology
The compound is classified as an irritant; however, no significant toxicity was observed at therapeutic doses in animal studies. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects
- Steric Bulk: The target compound’s 2,4-di(tert-butyl)phenoxy group provides significant steric hindrance, which may reduce reactivity in nucleophilic substitutions but enhance selectivity in chiral catalysis .
- Halogen Substituents : Bromine (in ) and chlorine (in ) increase molecular weight and introduce electron-withdrawing effects, which could influence electronic properties and binding interactions in biological systems.
Functional Group Variations
- Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative in , which may improve membrane permeability but reduce aqueous solubility.
- Boc-Protected Amine : The Boc group in stabilizes the amine functionality, making it suitable for peptide synthesis or as a protected intermediate .
Hazard and Stability
- The target compound and Methyl (2S,4S)-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride share the IRRITANT classification, suggesting similar handling precautions. However, analogues like are stored at room temperature, indicating greater stability compared to refrigerated compounds (e.g., stored at 2–8°C).
Preparation Methods
Starting Materials and Key Intermediates
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylate methyl ester or its protected derivatives are common starting points.
- 2,4-Di(tert-butyl)phenol serves as the phenoxy source.
- Reagents such as chloromethyltriphenylphosphonium iodide or halogenated intermediates are used for substitution reactions to introduce the phenoxy group.
Phenoxy Substitution Reaction
The 4-position hydroxyl group on the pyrrolidine ring is converted into a leaving group (e.g., mesylate or tosylate), which is then displaced by the 2,4-di(tert-butyl)phenolate anion.
-
- Base: Potassium carbonate or cesium carbonate to generate the phenolate ion.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Ambient to moderate heating (25–60 °C).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Conversion of 4-hydroxypyrrolidine to mesylate/tosylate | Use mesyl chloride or tosyl chloride with base |
| 2 | Reaction with 2,4-di(tert-butyl)phenol + base (K2CO3/Cs2CO3) | Nucleophilic substitution to form ether linkage |
This method ensures retention of stereochemistry at the 2S,4S positions.
Esterification to Methyl Carboxylate
If starting from the free acid form, methyl esterification is performed:
-
- Reaction with methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride.
- Alternatively, use of methyl iodide with a base for methylation.
| Reagents/Conditions | Yield (%) | Notes |
|---|---|---|
| Methanol + H2SO4, reflux | 70–85 | Classic Fischer esterification |
| Thionyl chloride + MeOH, 0 °C to RT | 75–90 | Mild conditions, high purity |
Formation of Hydrochloride Salt
- The free base methyl ester is treated with hydrogen chloride gas or HCl in an organic solvent (e.g., ethyl acetate or dichloromethane).
- The hydrochloride salt precipitates as a solid, which is filtered and dried.
- This step improves compound stability and handling.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl activation | Mesyl chloride, pyridine, 0 °C to RT | 80–90 | Formation of mesylate intermediate |
| Phenoxy substitution | 2,4-Di(tert-butyl)phenol, K2CO3, DMF, 50 °C, 12 h | 75–85 | Nucleophilic substitution |
| Esterification | Methanol, H2SO4 (cat.), reflux, 4 h | 70–85 | Methyl ester formation |
| Hydrochloride salt formation | HCl in EtOAc, 0 °C to RT | 90–95 | Salt precipitation and isolation |
Research Findings and Optimization Notes
- Base selection: Cesium carbonate often provides higher yields and cleaner reactions than potassium carbonate due to better solubility and stronger base strength in aprotic solvents.
- Solvent effects: DMF and N,N-dimethylacetamide (DMA) are preferred for substitution steps due to their polarity and ability to dissolve both organic and inorganic reagents.
- Temperature control: Moderate heating (40–60 °C) accelerates substitution without racemization or decomposition.
- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures effectively separates product from side products and unreacted starting materials.
- Stereochemical integrity: Careful control of reaction conditions preserves the (2S,4S) stereochemistry, confirmed by chiral HPLC and NMR spectroscopy.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Impact on Product Quality |
|---|---|---|
| Base | Cesium carbonate (Cs2CO3) | Higher yield, less side reactions |
| Solvent | DMF or DMA | Good solubility, reaction rate |
| Temperature | 40–60 °C | Maintains stereochemistry, improves rate |
| Reaction time | 12–24 hours | Complete conversion |
| Purification | Silica gel chromatography (Hexane/EtOAc 85:15) | High purity, removal of impurities |
| Salt formation | HCl in ethyl acetate, 0 °C to RT | Stable hydrochloride salt formation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride with high stereochemical purity?
- Methodology : Utilize stereoselective synthesis protocols, such as chiral auxiliary-mediated reactions or catalytic asymmetric hydrogenation, to control the (2S,4S) configuration. For example, sodium borohydride reduction in ethanol (as described in ) can stabilize intermediates. Validate stereochemistry via -NMR coupling constants and chiral HPLC (≥98% purity, as per ). Post-synthetic purification via recrystallization or preparative HPLC is critical to remove diastereomeric impurities .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodology : Combine spectroscopic techniques:
- NMR (, , 2D-COSY) to confirm backbone structure and substituent positions (e.g., tert-butyl groups, pyrrolidine ring).
- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected ~450–500 g/mol range based on analogous compounds in ).
- HPLC with UV/RI detection (95–98% purity thresholds, as in and ). Cross-reference with Certificate of Analysis (COA) for batch-specific data .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology : Follow OSHA/GLP guidelines:
- Use closed-system reactors to minimize airborne exposure ().
- Wear nitrile gloves, safety goggles, and lab coats. Employ fume hoods for weighing or solubilizing steps ().
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and hydrochloride groups ().
Advanced Research Questions
Q. How does the tert-butylphenoxy substituent influence the compound’s conformational stability and reactivity?
- Methodology : Perform dynamic NMR studies to assess rotational barriers of the tert-butyl groups. Compare with analogs lacking bulky substituents (e.g., ’s methoxymethyl derivative). Computational modeling (DFT) can predict steric hindrance effects on nucleophilic attack sites. Experimental validation via kinetic studies (e.g., hydrolysis rates in buffered solutions) is recommended .
Q. What strategies resolve contradictions in purity assessments between HPLC and -NMR data?
- Methodology :
- Control experiments : Spike samples with known impurities (e.g., diastereomers from ) to identify overlapping HPLC peaks.
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or degradation products undetected by HPLC.
- LC-MS/MS : Detect trace impurities (<0.1%) with ion-trap mass analyzers ( ’s approach for PROTAC analogs) .
Q. How does the hydrochloride salt form affect solubility and crystallization behavior compared to freebase analogs?
- Methodology : Conduct phase-solubility studies in polar (water, ethanol) vs. non-polar (toluene) solvents. Compare with freebase analogs (e.g., ’s tert-butoxycarbonyl derivative). Use powder X-ray diffraction (PXRD) to analyze salt-induced crystallinity changes. Differential scanning calorimetry (DSC) can identify hydrate formation risks during storage .
Q. What are the degradation pathways of this compound under accelerated stability conditions (e.g., 40°C/75% RH)?
- Methodology :
- Forced degradation studies : Expose to heat, light (ICH Q1B), and oxidative conditions (HO). Monitor via UPLC-PDA for new peaks.
- Mass spectral fragmentation : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) or tert-butyl group oxidation ( ’s impurity profiling for ritonavir analogs).
- Kinetic modeling : Calculate activation energy () using Arrhenius plots to predict shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
